

Synthesis Protocol for Methyl 4-amino-3-bromo-5-nitrobenzoate

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Compound of Interest

Compound Name: *Methyl 4-amino-3-bromo-5-nitrobenzoate*

Cat. No.: *B1314272*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **Methyl 4-amino-3-bromo-5-nitrobenzoate**, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Fischer esterification of 4-amino-5-nitrobenzoic acid, followed by a regioselective bromination.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Methyl 4-amino-3-bromo-5-nitrobenzoate**.

Parameter	Step 1: Esterification	Step 2: Bromination	Overall
Starting Material	4-amino-5-nitrobenzoic acid	Methyl 4-amino-5-nitrobenzoate	4-amino-5-nitrobenzoic acid
Product	Methyl 4-amino-5-nitrobenzoate	Methyl 4-amino-3-bromo-5-nitrobenzoate	Methyl 4-amino-3-bromo-5-nitrobenzoate
Molar Mass (g/mol)	182.12 (Starting Material)	196.14 (Starting Material)	182.12 (Starting Material)
	196.14 (Product)	275.04 (Product)[1]	275.04 (Product)[1]
Typical Yield (%)	~95%	~85%	~80%
Purity (by HPLC)	>98%	>97%	>97%

Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-5-nitrobenzoate (Fischer Esterification)

This protocol describes the conversion of 4-amino-5-nitrobenzoic acid to its methyl ester via an acid-catalyzed esterification.[2][3]

Materials:

- 4-amino-5-nitrobenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution)
- Anhydrous sodium sulfate

- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 4-amino-5-nitrobenzoic acid (1.0 eq).
- Add anhydrous methanol (10 mL per gram of starting material).
- Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.
- Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, Methyl 4-amino-5-nitrobenzoate, which can be used in the next step without further purification if the purity is deemed sufficient.

Step 2: Synthesis of Methyl 4-amino-3-bromo-5-nitrobenzoate (Bromination)

This protocol outlines the regioselective bromination of Methyl 4-amino-5-nitrobenzoate using N-bromosuccinimide (NBS).^[4] The amino group directs the bromination to the ortho position.

Materials:

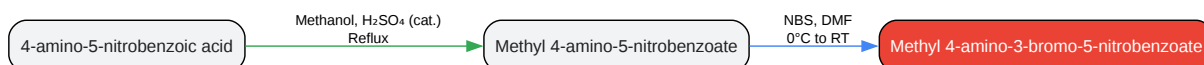
- Methyl 4-amino-5-nitrobenzoate
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)
- Water
- Ethyl acetate
- Brine (saturated aqueous solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Dissolve Methyl 4-amino-5-nitrobenzoate (1.0 eq) in DMF in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.

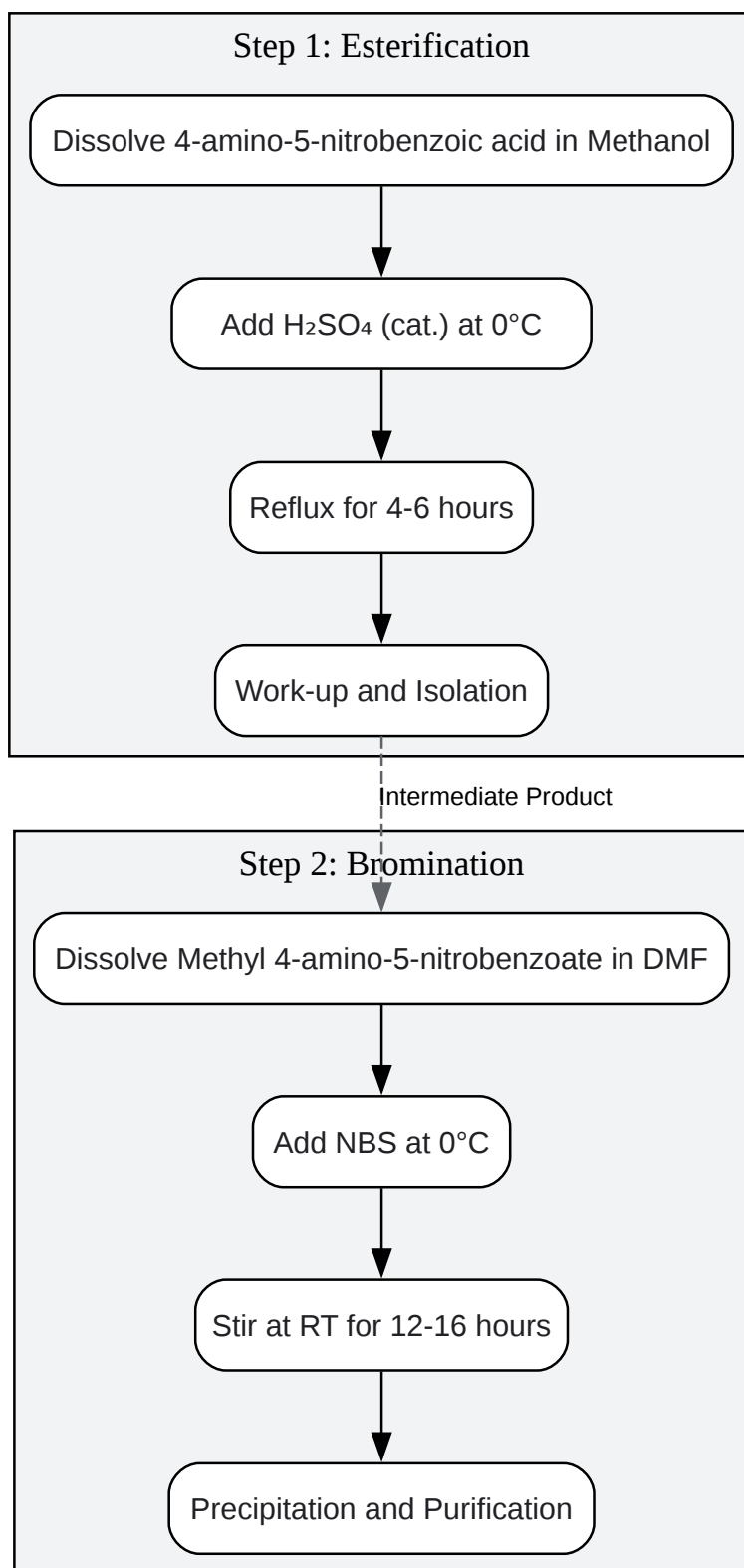
- Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains below 5°C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by TLC.
- Upon completion, pour the reaction mixture into water to precipitate the product.
- Filter the solid, wash with cold water, and air dry.
- For further purification, the crude product can be recrystallized from an appropriate solvent such as ethanol/water or purified by column chromatography.

Visualizations



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Caption: Synthetic pathway for **Methyl 4-amino-3-bromo-5-nitrobenzoate**.



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Caption: Detailed experimental workflow for the two-step synthesis.

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References

- 1. Methyl 4-amino-3-bromo-5-nitrobenzoate | C₈H₇BrN₂O₄ | CID 13685347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Dialnet [dialnet.unirioja.es]
- 3. research.bond.edu.au [research.bond.edu.au]
- 4. benchchem.com [benchchem.com]
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